Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
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Overview
Description
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters. The esterification step can be carried out using standard esterification techniques, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce the pyridine ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The bromine atoms and pyridine ring play a crucial role in its reactivity, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3,5-dichloro-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
- Diethyl (3,5-difluoro-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
Uniqueness
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms can participate in specific chemical reactions that are not possible with chlorine or fluorine, making this compound valuable for certain applications.
Properties
CAS No. |
62516-19-2 |
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Molecular Formula |
C12H13Br2NO5 |
Molecular Weight |
411.04 g/mol |
IUPAC Name |
diethyl 2-(3,5-dibromo-1-oxidopyridin-1-ium-4-yl)propanedioate |
InChI |
InChI=1S/C12H13Br2NO5/c1-3-19-11(16)10(12(17)20-4-2)9-7(13)5-15(18)6-8(9)14/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
SPUXLLOUBFHTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=[N+](C=C1Br)[O-])Br)C(=O)OCC |
Origin of Product |
United States |
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